

A Technical Guide to the Physical Properties of Fully Deuterated Cyclohexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2H12)Cyclohexanol

Cat. No.: B1349753

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of fully deuterated cyclohexanol (cyclohexanol-d12). The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This guide includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and logical workflow diagrams.

Core Physical Properties

Fully deuterated cyclohexanol, where all twelve hydrogen atoms are replaced with deuterium, is a valuable solvent and internal standard in various analytical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.^[1] Its physical properties are subtly different from its non-deuterated counterpart due to the isotopic effect.

Quantitative Data Summary

The table below summarizes the key physical properties of fully deuterated cyclohexanol (Cyclohexanol-d12, CAS No: 66522-78-9).

Property	Value	Units
Molecular Formula	C ₆ D ₁₂ O	-
Molecular Weight	112.23	g/mol
Melting Point	20-22	°C
Boiling Point	160-161	°C
Density	1.059	g/mL at 25 °C
Refractive Index	1.4608	(n _{20/D})

Note: The listed values are based on available literature and may vary slightly between different suppliers.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of fully deuterated cyclohexanol.

Melting Point Determination

Objective: To determine the temperature range over which the solid deuterated cyclohexanol transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of solid, crystalline fully deuterated cyclohexanol is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to collect a sample of 2-3 mm in height. The tube is then inverted and tapped gently to pack the sample at the sealed end.[\[2\]](#)
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a Thiele tube filled with a high-boiling point oil.
- Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[\[3\]](#)

- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.^[2] For a pure compound, this range should be narrow.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid deuterated cyclohexanol equals the atmospheric pressure.

Methodology:

- Apparatus Setup: A small volume (a few milliliters) of liquid deuterated cyclohexanol is placed in a test tube or a small round-bottom flask with a boiling chip. A thermometer is suspended in the apparatus with the bulb positioned just above the liquid surface to measure the vapor temperature.
- Heating: The sample is gently heated in a heating mantle or an oil bath.
- Observation: The liquid is brought to a gentle boil. The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.^[4]
- Pressure Correction: The atmospheric pressure is recorded at the time of the measurement. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be applied to the observed boiling point.

Density Measurement

Objective: To determine the mass per unit volume of liquid deuterated cyclohexanol.

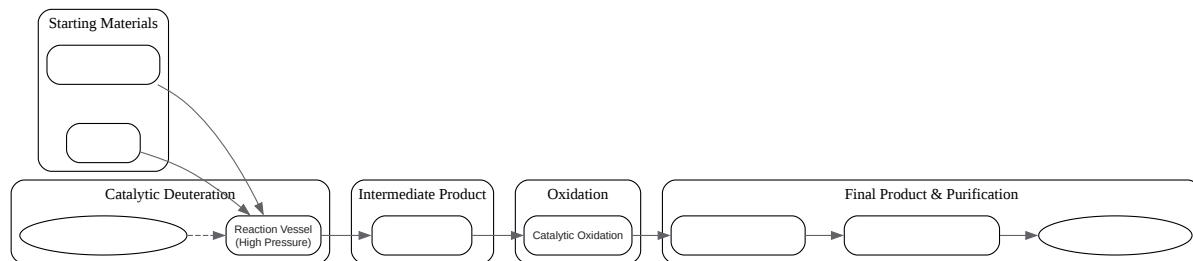
Methodology:

- Apparatus: A pycnometer (a small glass flask with a precise volume) or a calibrated graduated cylinder and an analytical balance are required.
- Mass Measurement: The empty, clean, and dry pycnometer is weighed. It is then filled with deuterated cyclohexanol, and any excess is carefully removed. The filled pycnometer is

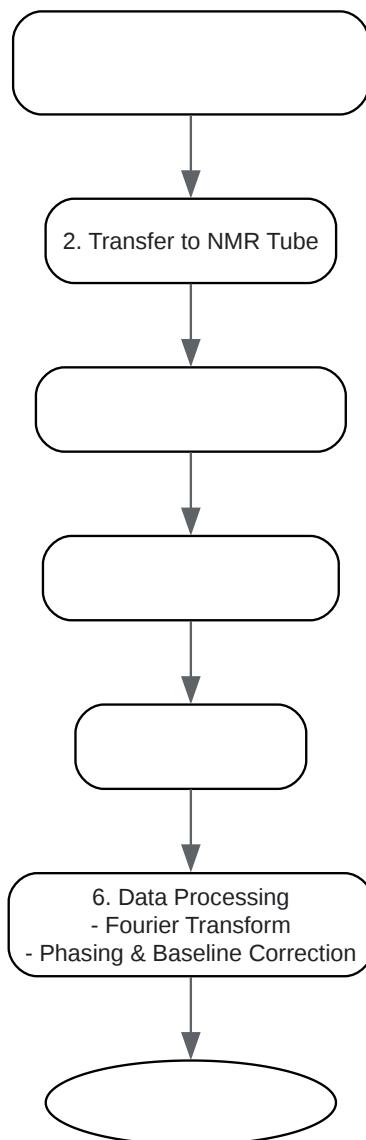
weighed again. The mass of the deuterated cyclohexanol is the difference between the two weights.

- Volume Measurement: The volume of the pycnometer is known.
- Calculation: The density is calculated by dividing the mass of the deuterated cyclohexanol by the volume of the pycnometer. The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[\[5\]](#)

Refractive Index Measurement


Objective: To measure the extent to which light is bent as it passes through liquid deuterated cyclohexanol.

Methodology:


- Apparatus: An Abbe refractometer is commonly used for this measurement.
- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of liquid deuterated cyclohexanol are placed on the prism of the refractometer.
- Measurement: Light is passed through the sample, and the refractometer is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece. The refractive index is then read from the scale.
- Temperature Control: The temperature of the prism is controlled and recorded, as the refractive index is temperature-dependent. The standard temperature for this measurement is typically 20 °C.[\[6\]](#)

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the use and synthesis of fully deuterated cyclohexanol.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of fully deuterated cyclohexanol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR spectroscopy using deuterated cyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chemconnections.org [chemconnections.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Fully Deuterated Cyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349753#physical-properties-of-fully-deuterated-cyclohexanol\]](https://www.benchchem.com/product/b1349753#physical-properties-of-fully-deuterated-cyclohexanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com